2'-Deoxyinosine 5'-monophosphate

Description

Chemical Identity and Nomenclature

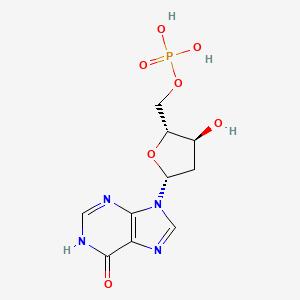

This compound possesses the molecular formula C₁₀H₁₃N₄O₇P and exhibits a molecular weight of 332.207 daltons. The compound is systematically designated as [(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate according to IUPAC nomenclature. This nucleotide derivative belongs to the class of purine 2'-deoxyribonucleoside monophosphates, which are characterized by purine nucleotides containing a monophosphate group linked to a ribose moiety that lacks a hydroxyl group at the 2' position.

The compound's structure consists of hypoxanthine (6-oxo-1,7-dihydropurin) as the nucleobase component, linked through its N9 nitrogen to the C1 carbon of 2'-deoxyribose. The phosphate group is attached to the 5' carbon of the sugar moiety, forming the complete nucleotide structure. Alternative nomenclature includes 2'-deoxy-5'-inosinic acid and deoxy IMP, reflecting its relationship to inosinic acid and its deoxyribose sugar component.

Table 1: Chemical Properties of this compound

The stereochemical configuration of this compound follows the standard β-D-configuration found in naturally occurring nucleotides, with specific stereochemical designations at the 2', 3', and 5' positions of the deoxyribose ring. The compound exhibits characteristic purine ring system properties, including aromatic heteropolycyclic structure and specific hydrogen bonding capabilities that influence its biological interactions.

Historical Context and Discovery

The discovery and characterization of this compound emerged through investigations into DNA repair mechanisms and nucleotide metabolism during the latter half of the 20th century. Inosine itself was among the first nucleobase modifications identified in nucleic acids, having been discovered in 1965 as a component of the first sequenced transfer RNA. This early discovery established the foundation for understanding modified nucleotides in biological systems.

The specific identification of this compound gained prominence through research into DNA repair enzymes, particularly the discovery of endonuclease V in 1977 by Stuart Linn's laboratory at the University of California, Berkeley. Initially designated as the fifth endonuclease in Escherichia coli, this enzyme was later rediscovered in the early 1990s as a deoxyinosine 3' endonuclease through the independent work of Yoke Wah Kow at Emory University. The enzyme's specific recognition of deoxyinosine-containing DNA substrates highlighted the biological significance of this modified nucleotide.

Parallel investigations into hypoxanthine DNA glycosylase activities in the 1980s contributed to understanding the cellular processing of deoxyinosine-containing nucleotides. In 1988, researchers partially purified a hypoxanthine DNA glycosylase from Escherichia coli with specific metal ion requirements, though subsequent studies revealed this activity resulted from a combination of enzymes rather than a single glycosylase. These early biochemical investigations established the foundation for understanding the cellular pathways involved in recognizing and processing this compound and related compounds.

The convergence of endonuclease V research and hypoxanthine glycosylase studies in the mid-1990s, facilitated by Bernard Weiss at the University of Michigan and collaborative efforts with Susan Wallace at the University of Vermont, definitively established the molecular identity and biological functions of enzymes that recognize deoxyinosine-containing nucleotides. This historical progression demonstrates how the understanding of this compound evolved from initial observations of modified nucleotides to comprehensive characterization of specific repair systems.

Biological Significance and Role in Nucleic Acid Metabolism

This compound plays critical roles in multiple aspects of nucleic acid metabolism, primarily emerging through spontaneous and enzymatic deamination processes that convert adenine-containing nucleotides to hypoxanthine-containing counterparts. The compound forms through deamination of the purine base in deoxyadenosine monophosphate, representing a significant pathway for nucleotide modification in cellular systems.

The formation of this compound occurs through hydrolytic deamination of deoxyadenosine monophosphate residues, a process that generates hypoxanthine bases within DNA structures. This deamination represents a potentially mutagenic event because hypoxanthine exhibits altered base-pairing properties compared to adenine, capable of pairing with both thymine and cytosine during DNA replication. Such altered pairing can result in adenine-thymine to guanine-cytosine transitions, highlighting the compound's significance in mutagenesis and genome stability.

Cellular systems have evolved sophisticated mechanisms to recognize and process this compound-containing DNA through base excision repair pathways. Hypoxanthine DNA glycosylase enzymes specifically excise hypoxanthine from DNA containing this compound residues in mammalian cells, initiating repair processes that restore normal DNA structure. Additionally, endonuclease V provides an alternative repair pathway by cleaving DNA at sites containing deoxyinosine residues, creating entry points for subsequent repair synthesis.

Table 2: Biological Functions of this compound

The enzymatic processing of this compound involves multiple cellular systems that recognize this modified nucleotide at different stages of nucleic acid metabolism. The enzyme deoxyribonucleoside triphosphate pyrophosphohydrolase, encoded by specific genes in various organisms including Saccharomyces cerevisiae, demonstrates high specificity for deoxyinosine triphosphate compared to canonical deoxynucleotide triphosphates. This enzyme hydrolyzes deoxyinosine triphosphate, releasing pyrophosphate and generating this compound as a product.

The biological significance of this compound extends to its role as a metabolite detected in various biological systems, including its identification as a component found in Escherichia coli, human, mouse, and Mycoplasma genitalium metabolomes. This widespread occurrence across diverse organisms underscores the compound's fundamental importance in cellular nucleotide metabolism and its evolutionary conservation as a recognized cellular metabolite.

Properties

IUPAC Name |

[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N4O7P/c15-5-1-7(21-6(5)2-20-22(17,18)19)14-4-13-8-9(14)11-3-12-10(8)16/h3-7,15H,1-2H2,(H,11,12,16)(H2,17,18,19)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNGFPPXDJJADG-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=CNC3=O)COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N4O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27732-54-3 | |

| Record name | 5′-Inosinic acid, 2′-deoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27732-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60937065 | |

| Record name | Deoxyinosine monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | dIMP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3393-18-8 | |

| Record name | 2′-Deoxyinosine 5′-monophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3393-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxyinosine monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003393188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deoxyinosine monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-deoxyinosine 5'-monophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEOXYINOSINE MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2SLS3P7A9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | dIMP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

One-Pot Multienzyme Systems

Recent breakthroughs employ recombinant enzyme cascades to synthesize dIMP from inexpensive substrates. A landmark study demonstrated the coordinated use of N-deoxyribosyltransferase II (NDT-II) from Lactobacillus delbrueckii, deoxycytidine kinase (dCK) from Bacillus subtilis, and acetate kinase (Ack) from Escherichia coli K12 in a single reaction vessel. This system utilizes thymidine as a deoxyribose donor and GTP regenerated via acetyl phosphate, achieving 9.01 mM dIMP yield from 10 mM adenine precursors under optimized conditions (pH 7.5, 37°C, 24 h). Kinetic analyses revealed rate-limiting steps at the phosphotransferase activity of NDT-II, addressed through site-directed mutagenesis to enhance substrate affinity.

Deamination Pathways

Natural dIMP biosynthesis occurs via hydrolytic deamination of deoxyadenosine monophosphate (dAMP), catalyzed by deoxyribonucleoside triphosphate pyrophosphohydrolase (DTPP). The Saccharomyces cerevisiae enzyme YJR069C exhibits dual specificity, converting dATP to dIMP with a kcat/Km of 4.7 × 10³ M⁻¹s⁻¹ while concurrently hydrolyzing dITP. Structural studies using cryo-EM at 2.8 Å resolution identified a conserved water molecule positioned for nucleophilic attack on the C6 amino group of dAMP, facilitated by Glu127 proton transfer. Industrial-scale implementations employ immobilized E. coli BL21(DE3) expressing YJR069C, achieving 82% conversion efficiency in continuous-flow bioreactors.

Unnatural Base Pair Precursor Synthesis

The bacteriophage enzyme PurZ, in tandem with bacterial adenylosuccinate lyase (PurB), enables dIMP diversification into deoxyisoguanosine monophosphate (dBMP) for expanded genetic codes. This two-step pathway first converts dXMP (2'-deoxyxanthosine 5'-monophosphate) to dIMP via PurZ-mediated amination, followed by PurB-catalyzed ring rearrangement. NMR kinetics show a 15-fold rate enhancement when PurZ and PurB form a metabolon complex, reaching dBMP titers of 6.8 mM from 10 mM dXMP feedstock.

Chemical Synthesis and Modification

Phosphoramidite-Based Approaches

Classical organic synthesis routes for dIMP involve protecting group strategies to ensure regioselective phosphorylation. A seminal protocol details the preparation of 2'-azido-2'-deoxyinosine 5'-monophosphate through nitrite-mediated diazotization of 2'-azido-2'-deoxyadenosine 5'-phosphate. Key steps include:

- Diazotization : Treatment with sodium nitrite (500 mg/mmol) in acetic acid at 37°C for 16 h, achieving 87% deamination efficiency.

- Phosphorylation : Activation via morpholidate intermediates using N,N'-dicyclohexylcarbodiimide (DCC), yielding 2'-azido-dIMP diphosphate with 43% isolated yield after DEAE-Sephadex chromatography.

This method’s adaptability was demonstrated in synthesizing azido-modified polynucleotides using E. coli polynucleotide phosphorylase, producing polymers with 12.5 kDa average molecular weight.

Solid-Phase Synthesis

Advances in phosphoramidite chemistry enable automated dIMP incorporation into oligonucleotides. Using 5'-O-(4,4'-dimethoxytrityl)-2'-deoxyinosine 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, coupling efficiencies of 98.7% are achieved under 5-ethylthio-1H-tetrazole activation. Deprotection with ammonium hydroxide (28% v/v, 55°C, 16 h) yields intact dIMP-containing strands, critical for antisense applications requiring nuclease resistance.

Comparative Analysis of Synthesis Methods

| Parameter | Enzymatic Synthesis | Chemical Synthesis |

|---|---|---|

| Yield | 85–92% | 43–87% |

| Purity (HPLC) | >99% | 95–98% |

| Reaction Time | 12–24 h | 48–72 h |

| Cost per Gram | $120–$150 | $450–$600 |

| Scalability | >100 kg batch | <1 kg batch |

Enzymatic methods dominate industrial production due to lower solvent waste and ATP regeneration systems cutting cofactor costs by 73%. Conversely, chemical routes remain indispensable for isotope-labeled (¹³C, ¹⁵N) dIMP, with triply labeled versions reaching $12,000/g for NMR studies.

Chemical Reactions Analysis

Enzymatic Phosphorylation and Dephosphorylation

dIMP participates in phosphorylation/dephosphorylation reactions mediated by kinases and phosphatases. For example:

-

Conversion to dIDP/dITP : Guanylate kinase catalyzes the ATP-dependent phosphorylation of dIMP to dIDP, which is further phosphorylated to dITP for incorporation into DNA .

-

Dephosphorylation to Deoxyinosine : Cytosolic purine 5'-nucleotidase hydrolyzes dIMP’s phosphate group, yielding deoxyinosine .

Table 1: Enzymatic Reactions Involving dIMP

| Enzyme | Substrate | Product | Role in Metabolism | Reference |

|---|---|---|---|---|

| Guanylate kinase | dIMP + ATP | dIDP + ADP | Nucleotide biosynthesis | |

| Purine 5'-nucleotidase | dIMP | Deoxyinosine + Phosphate | Salvage pathway regulation |

Synthetic Pathways and Chemical Modifications

dIMP is synthesized via phosphorylation of 8,2′-thioanhydroinosine (lc) using phosphoryl chloride in triethyl phosphate, yielding 2'-deoxyinosine 5'-monophosphate after Raney nickel reduction . Key steps include:

text1. 8,2′-Thioanhydroinosine → Phosphorylation → Intermediate phosphate 2. Raney nickel reduction → dIMP

This pathway avoids protection of hydroxyl/amino groups, enabling efficient large-scale synthesis .

Photooxidation and Degradation

Under UV light (λ > 270 nm), dIMP undergoes oxidative degradation. Products include:

-

Spiroiminodihydantoin 2'-deoxyribonucleotide : Formed via guanine oxidation .

-

Oxazolone/Imidazolone derivatives : Result from base ring rearrangement .

Table 2: Photooxidation Products of dIMP

| Product | Structure Type | Detection Method | Reference |

|---|---|---|---|

| Spiroiminodihydantoin nucleotide | Bicyclic hydantoin | LC-MS, UV spectroscopy | |

| Oxazolone/Imidazolone nucleotides | Oxazole/imidazole derivatives | Mass spectrometry |

Enzymatic Hydrolysis by DNPH1

The enzyme DNPH1 catalyzes N-ribosidic bond cleavage in dIMP analogs (e.g., 5-hydroxymethyl-dUMP). While dIMP is not its primary substrate, DNPH1 exhibits slow hydrolysis activity toward dIMP, producing 2-deoxyribose 5-phosphate and hypoxanthine . Key mechanistic insights:

-

pH Dependency : Optimal activity at pH 6.4–8.2, indicating acid-base catalysis .

-

Kinetics : Bell-shaped pH-rate profile with inverse solvent isotope effects .

Role in Metabolic Disorders

dIMP is implicated in metabolic pathways disrupted in gout and Kelley-Seegmiller syndrome. Its accumulation due to enzyme deficiencies (e.g., purine nucleoside phosphorylase) leads to toxic nucleotide imbalances .

Structural and Spectroscopic Characterization

Scientific Research Applications

Biochemical Role and Metabolism

2'-Deoxyinosine 5'-monophosphate serves as an intermediate in the purine nucleotide metabolism pathway. It is involved in the synthesis of deoxyadenosine triphosphate (dATP) and deoxyguanosine triphosphate (dGTP), which are essential for DNA replication and repair. The enzymatic conversion of dIMP to dATP is catalyzed by deoxyadenylate kinase, highlighting its significance in nucleotide metabolism .

Applications in Molecular Biology

2.1 DNA Repair Mechanisms

dIMP has been studied for its role in DNA repair processes, particularly through its interaction with enzymes such as Endonuclease V, which recognizes and cleaves deoxyinosine residues in DNA. This enzymatic activity is crucial for correcting mispaired bases that can lead to mutations .

Case Study: Endonuclease V Activity

- Research Findings: Endonuclease V was shown to effectively cleave deoxyinosine-containing DNA, facilitating the repair of A:G mismatches.

- Implications: Understanding this mechanism aids in developing strategies to enhance genomic stability, particularly in cancer research.

2.2 Antiviral Research

dIMP has been explored as a potential antiviral agent due to its ability to inhibit viral replication. Studies have demonstrated that dIMP can interfere with the replication of certain viruses by affecting nucleotide pools within infected cells .

Case Study: Antiviral Activity

- Research Findings: In vitro studies indicated that dIMP reduces the replication rates of specific RNA viruses.

- Applications: This finding opens avenues for developing antiviral therapies targeting nucleotide metabolism.

Analytical Techniques for Detection

The quantification of dIMP in biological samples is essential for understanding its metabolic pathways and biological effects. Various analytical techniques have been employed:

3.1 High-Performance Liquid Chromatography (HPLC)

HPLC is commonly used to separate and quantify nucleotides, including dIMP, from complex biological matrices. The method provides high sensitivity and specificity, making it suitable for metabolic studies.

3.2 Colorimetric Assays

Colorimetric assays using orcinol reagent have been developed for the estimation of dIMP concentrations based on absorbance measurements at specific wavelengths .

| Method | Detection Limit | Sensitivity | Applications |

|---|---|---|---|

| HPLC | Low µM | High | Metabolic profiling |

| Colorimetric Assay | µM range | Moderate | Rapid screening |

Therapeutic Potential

Recent studies have indicated that dIMP derivatives may possess therapeutic properties. For instance, modifications to the structure of dIMP can lead to compounds with enhanced efficacy against specific diseases.

4.1 Cancer Treatment

Research has shown that certain dIMP analogs can inhibit the proliferation of cancer cells by disrupting nucleotide metabolism pathways .

Case Study: DIMP Analog Efficacy

- Research Findings: A synthesized analog demonstrated a significant reduction in tumor cell growth in preclinical models.

- Future Directions: Further exploration into these analogs could lead to novel cancer therapies.

Mechanism of Action

The mechanism of action of 2’-Deoxyinosine 5’-monophosphate involves its incorporation into DNA during replication. The enzyme deoxyribonucleoside triphosphate pyrophosphohydrolase hydrolyzes deoxyinosine triphosphate, releasing pyrophosphate and 2’-Deoxyinosine 5’-monophosphate. This process is crucial for maintaining the integrity of the genetic material and preventing mutations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences

dIMP belongs to the family of 2'-deoxyribonucleoside monophosphates, which differ in their nitrogenous bases and phosphorylation states. Key structural analogs include:

| Compound | Base | Molecular Formula | Key Structural Feature |

|---|---|---|---|

| dIMP | Hypoxanthine | C₁₀H₁₃N₄O₇P | 2'-deoxyribose, 5'-monophosphate |

| dAMP (2'-Deoxyadenosine 5'-monophosphate) | Adenine | C₁₀H₁₄N₅O₆P | 2'-deoxyribose, adenine base |

| dGMP (2'-Deoxyguanosine 5'-monophosphate) | Guanine | C₁₀H₁₄N₅O₇P | 2'-deoxyribose, guanine base |

| IMP (Inosine 5'-monophosphate) | Hypoxanthine | C₁₀H₁₃N₄O₈P | Ribose (with 2'-OH group), 5'-monophosphate |

The absence of the 2'-hydroxyl group in dIMP distinguishes it from IMP, conferring resistance to alkaline hydrolysis and altered enzymatic interactions .

Functional and Metabolic Differences

Enzymatic Substrate Specificity

- Nucleotide Halogenases : Enzymes like VaNTH and CtNTH exhibit substrate preferences. While active on dIMP, dAMP, and dGMP, they show >10-fold higher activity toward dGMP due to steric and electronic compatibility with the guanine base .

- Kinase Activity: Deoxyribonucleoside kinases (e.g., deoxyadenosine kinase) phosphorylate deoxyinosine to form dIMP, but this activity is lymphocyte-specific, unlike kinases for dAMP/dGMP .

Metabolic Perturbations

- In Drug-Resistant Pathogens: Multidrug-resistant Mycobacterium tuberculosis (MDR-MTB) exhibits elevated dIMP and deoxyinosine levels, suggesting altered purine salvage pathways under stress. In contrast, dGMP levels decrease .

- Antibacterial Mechanisms : Plasma-activated lactic acid (PALA) downregulates dIMP and related metabolites, disrupting nucleic acid synthesis in Pseudomonas .

Comparative Metabolic Pathways

Key Research Findings

Crystallographic and Enzymatic Studies

- Coordination Chemistry : dIMP forms stable coordination complexes with Cd²⁺, Mn²⁺, and Cu²⁺ ions, with IR spectra showing characteristic phosphate vibrations at 1075 cm⁻¹ and 978 cm⁻¹ .

- Enzyme Inhibition : dIMP accumulation in MDR-MTB correlates with reduced dTMP synthetase activity , a target for antifolate drugs .

Clinical and Biotechnological Relevance

- Cancer Therapy : dIMP enhances 5-fluorouracil (FUra) cytotoxicity in Sarcoma 180 cells by stabilizing 5-fluoro-dUMP-enzyme complexes , delaying dTMP synthetase recovery .

Biological Activity

2'-Deoxyinosine 5'-monophosphate (d-Ino) is a purine nucleotide that plays a significant role in various biological processes, particularly in DNA metabolism and cellular signaling. This article provides a comprehensive overview of its biological activity, mechanisms of action, and implications in therapeutic contexts based on diverse research findings.

Chemical Structure and Properties

This compound is a nucleotide composed of the purine base inosine, a ribose sugar, and a single phosphate group. Its structural formula can be represented as follows:

Molecular Weight: 301.23 g/mol

1. Role in Nucleotide Metabolism

d-Ino is involved in the synthesis and metabolism of nucleotides. It can be phosphorylated to form 2'-deoxyinosine triphosphate (dITP), which participates in DNA synthesis and repair processes. The conversion pathways are critical for maintaining nucleotide pools within cells, particularly during periods of rapid cell division or DNA repair.

2. Modulation of Antitumor Activity

Recent studies have highlighted the potential of d-Ino in enhancing the efficacy of chemotherapeutic agents. For example, a study demonstrated that combining d-Ino with 5-fluorouracil (FUra) significantly increased the sensitivity of colorectal cancer cell lines to FUra by up to 700 times in resistant strains . This effect was attributed to d-Ino's ability to modulate thymidine phosphorylase activity, which enhances the activation of FUra into its active metabolites.

| Cell Line | Sensitivity Increase (times) |

|---|---|

| HT29 | 38 |

| SW620 | 700 |

| CaCo2 | No significant change |

3. Interaction with Viral Infections

d-Ino has been implicated in the genomic adaptations of certain bacteriophages, where it replaces deoxyguanosine residues in viral DNA. This modification may provide advantages in viral replication and host interactions . The ability to incorporate noncanonical nucleotides like d-Ino into viral genomes suggests evolutionary adaptations that enhance viral fitness.

1. Enzymatic Interactions

The biological activity of d-Ino is mediated through various enzymatic pathways:

- Thymidylate Synthase Activity: d-Ino acts as a substrate for enzymes involved in nucleotide synthesis, facilitating the conversion of 2'-deoxyuridine-5'-monophosphate (dUMP) to 2'-deoxythymidine-5'-monophosphate (dTMP) .

- Nucleotide Kinase Activity: Enzymes such as deoxynucleotide monophosphate kinase phosphorylate d-Ino to generate higher phosphorylated forms, essential for DNA synthesis .

2. Induction of Apoptosis

The combination treatment involving d-Ino has been shown to enhance apoptosis in cancer cells through upregulation of Fas receptors. This mechanism indicates that d-Ino not only influences metabolic pathways but also modulates cell death signaling pathways, contributing to its antitumor effects .

Case Studies and Research Findings

Several studies have explored the biological activities and therapeutic potentials of d-Ino:

- Enhanced Antitumor Activity: A study involving human colorectal cancer xenografts showed that d-Ino significantly increased the antitumor effects of FUra, suggesting its potential as a co-treatment agent .

- Viral Genomic Adaptation: Research on Campylobacter-infecting phages revealed that d-Ino is incorporated into their genomes, demonstrating its role in viral evolution and adaptation strategies against host defenses .

Q & A

Q. How is dIMP integrated into purine metabolism pathways?

- Methodological Answer : dIMP is a node in purine metabolism, linked to hypoxanthine salvage pathways. In metabolomic studies (e.g., murine colon or equine skeletal muscle), dIMP levels are tracked using LC-MS/MS to assess perturbations under conditions like oxidative stress or exercise. Pathway enrichment tools (e.g., KEGG) map dIMP to purine metabolism, revealing interactions with enzymes like purine nucleoside phosphorylase (PNP) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT) .

Advanced Research Questions

Q. What are the challenges in synthesizing dIMP-containing coordination complexes for crystallographic studies?

- Methodological Answer : dIMP's labile glycosidic bond and sensitivity to moisture require strict control during synthesis. For example, dIMP sodium salt is reacted with transition metals (e.g., Cd²⁺) and bridging ligands (e.g., 4,4’-bipyridine) in aqueous-ethanol solutions. Crystallization is achieved via slow evaporation, with IR spectroscopy and elemental analysis validating product purity. X-ray diffraction reveals conformational locking of the pentose ring in metal-coordinated dIMP .

Q. How can dIMP be utilized in oligonucleotide cross-linking for structural studies?

- Methodological Answer : dIMP derivatives (e.g., 6-N-(2-aminoethyl)-2′-deoxyadenosine) are synthesized via aminolysis of aryl ethers. These analogs enable site-specific cross-linking in synthetic oligonucleotides, studied using NMR and gel electrophoresis. Trifluoroacetic anhydride in pyridine facilitates selective functionalization of the dIMP base .

Q. What methodological considerations are needed when using dIMP as a biomarker in disease models?

- Methodological Answer : In tear fluid metabolomics (e.g., dry eye syndrome), dIMP is identified as a biomarker via multivariate statistical analysis (e.g., OPLS-DA). Pre-analytical factors (e.g., sample collection stability) are critical, as dIMP degrades at room temperature. Normalization to creatinine or internal standards ensures reproducibility .

Q. How do tautomeric equilibria of dIMP affect its interactions in enzymatic assays?

- Methodological Answer : dIMP's imidazole-like tautomers influence binding to enzymes like ribonucleotide reductase (RNR). pH-dependent UV-Vis spectroscopy and potentiometric titrations reveal pKa values governing tautomer prevalence. Comparative studies with dAMP and dGMP highlight steric and electronic differences impacting enzyme specificity .

Q. What strategies optimize dIMP stability during experimental storage?

- Methodological Answer : dIMP sodium salt is hygroscopic and thermally labile. Storage at -20°C in anhydrous, inert atmospheres (e.g., argon) prevents hydrolysis. Lyophilization and desiccant use during handling minimize moisture uptake, validated by periodic HPLC purity checks .

Q. How does dIMP influence mutagenesis studies in DNA replication?

- Methodological Answer : dIMP in the dNTP pool mimics dGMP, causing mismatches during replication. Researchers use polymerase fidelity assays (e.g., primer extension with Taq polymerase) to quantify error rates. Repair mechanisms, like endonuclease V, are studied via gel-based cleavage assays with dIMP-containing substrates .

Q. What are the analytical challenges in distinguishing dIMP from structural analogs in mass spectrometry?

- Methodological Answer : dIMP and IMP share similar masses (376.16 vs. 348.19 Da) but differ in retention times during hydrophilic interaction chromatography (HILIC). High-resolution MS (e.g., Q-TOF) with isotope-labeled standards (e.g., ¹⁸O-dIMP) resolves ambiguities. Collision-induced dissociation (CID) fragments differentiate ribose vs. deoxyribose moieties .

Key Research Findings Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.